molecular formula C17H17F3N2S B1245544 N-methyl-3-[2-(trifluoromethyl)-10-phenothiazinyl]-1-propanamine

N-methyl-3-[2-(trifluoromethyl)-10-phenothiazinyl]-1-propanamine

Cat. No.: B1245544
M. Wt: 338.4 g/mol
InChI Key: OJLFFESELHQPKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-3-[2-(trifluoromethyl)-10-phenothiazinyl]-1-propanamine is a member of phenothiazines.

Scientific Research Applications

Molecular Imprinted Polymer-Based Sorbents

Research by Bykov et al. (2017) explored the determination of N-methyl-1-phenyl-2-propanamine in urine using molecular imprinted polymer (MIP) based sorbents. This study is significant for forensic and clinical toxicology, showcasing the use of MIP-based cartridges for selective extraction of analytes, leading to improved sensitivity in analyses (Bykov et al., 2017).

Conformational and Molecular Docking Study

K. S. Resmi and colleagues (2016) conducted a comprehensive study on N,N-Dimethyl-3-(10H-phenothiazin-10-yl)-1-propanamine. Their work involved conformational analysis, NBO, NLO, HOMO-LUMO, NMR, electronic spectral study, and molecular docking. This research provides insight into the molecule's potential inhibitory activity against Plasmodium falciparum (Resmi et al., 2016).

Pharmacokinetics and Metabolism in Rats

Wu et al. (2006) investigated the pharmacokinetics and metabolism of a compound (S-1) closely related to N-methyl-3-[2-(trifluoromethyl)-10-phenothiazinyl]-1-propanamine in rats. This study is crucial for understanding the pharmacokinetic characteristics and metabolic pathways in preclinical studies (Wu et al., 2006).

Neurokinin-1 Receptor Antagonist

Research by Harrison et al. (2001) focused on an orally active, water-soluble neurokinin-1 receptor antagonist suitable for both intravenous and oral administration. This study contributes to the understanding of the drug's effectiveness in clinical scenarios related to emesis and depression (Harrison et al., 2001).

New N-Oxidized Metabolite of Flutamide

Goda et al. (2006) detected a new metabolite of Flutamide, a compound related to this compound, in human liver microsomes and urine of prostate cancer patients. This discovery is significant for understanding the drug's metabolic pathways and potential implications in hepatotoxicity (Goda et al., 2006).

Cyclocondensation and Cycloaddition Reactions

Sokolov and Aksinenko (2019) studied the transformations of methyl trifluoropyruvate pyrazin-2-ylimine in cyclocondensation reactions. This research contributes to the understanding of the chemical synthesis and modification of compounds related to phenothiazine (Sokolov & Aksinenko, 2019).

Design and Synthesis of Derivatives

Jing (2010) focused on the design and synthesis of novel N-substituted-acyl-N-methyl-3-(1-naphthalenyloxy)-3-(2-thienyl) propanamine derivatives. This study is relevant for the development of new compounds with potential therapeutic applications (Jing, 2010).

Chromatographic Behavior

Bobrov et al. (2000) studied the chromatographic behavior of aminostigmine and fluoracizine, compounds related to this compound. This research is vital for the development of quantitative drug analysis methods (Bobrov et al., 2000).

Azetidinium Ion Approach

O’Brien et al. (2002) explored the use of an azetidinium ion approach to synthesize 3-aryloxy-3-aryl-1-propanamines. This methodological study aids in understanding the synthesis pathways for related compounds (O’Brien et al., 2002).

Color Lightness in Fluorinated Polyamides

Liaw et al. (2006) researched the color lightness and solubility of fluorinated polyamides, polyimides, and poly(amide-imide)s based on 2,2'-dimethyl-4,4'-biphenylene units. This study contributes to materials science, particularly in the context of this compound-related compounds (Liaw et al., 2006).

[18F]Fluoroamines Synthesis

Vasdev et al. (2009) developed a method for the synthesis of [18F]fluoroamines, essential in the creation of radiopharmaceuticals. This research provides insights into new methodologies for synthesizing fluorinated compounds (Vasdev et al., 2009).

Properties

Molecular Formula

C17H17F3N2S

Molecular Weight

338.4 g/mol

IUPAC Name

N-methyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine

InChI

InChI=1S/C17H17F3N2S/c1-21-9-4-10-22-13-5-2-3-6-15(13)23-16-8-7-12(11-14(16)22)17(18,19)20/h2-3,5-8,11,21H,4,9-10H2,1H3

InChI Key

OJLFFESELHQPKS-UHFFFAOYSA-N

Canonical SMILES

CNCCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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